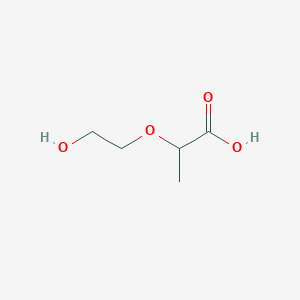

2-(2-Hydroxyethoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Hydroxyethoxy)propanoic acid is a chemical compound with the empirical formula C5H10O4 . It has a molecular weight of 134.13 . The compound is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CCOCCO . This indicates that the compound contains a carboxylic acid group (O=C(O)) and an ether group (CCOCCO).Physical and Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C5H10O4 , and it has a molecular weight of 134.13 .Applications De Recherche Scientifique

Renewable Building Blocks for Polybenzoxazine

Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound structurally related to 2-(2-Hydroxyethoxy)propanoic acid, has been explored as a renewable building block for polybenzoxazine synthesis. This approach aims to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This process demonstrates the potential of renewable compounds in developing materials with suitable thermal and thermo-mechanical properties for various applications, suggesting that this compound could also be explored in similar contexts (Acerina Trejo-Machin et al., 2017).

Catalytic Oxidation Processes

Efficient catalytic oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by N-hydroxyphthalimide (NHPI) combined with a Co species highlights the potential of specific catalyst systems in organic synthesis. This research points to the versatility of hydroxyl-bearing compounds in oxidation reactions, which could extend to the study and application of this compound in similar oxidative transformations (T. Iwahama et al., 2000).

Photoinitiated Polymerization

Research on photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate highlights the potential of this compound in polymer science. The study demonstrates the efficiency of certain photoinitiators in rapidly polymerizing hydrogels while maintaining high cell viability, suggesting the relevance of hydroxyl-bearing compounds like this compound in developing biocompatible materials (Benjamin D. Fairbanks et al., 2009).

Hydroxyl Radical Generation in Environmental Science

The photochemical generation of hydroxyl radicals in the UV-vis/Ferrioxalate/H2O2 system provides insights into environmental remediation techniques. This research underlines the importance of hydroxyl radicals in treating pollutants, suggesting potential research directions for this compound in environmental applications (Kelly A. Hislop & J. Bolton, 1999).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H301, which means it is toxic if swallowed . The precautionary statements include P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth and do not induce vomiting, and immediately call a poison center or doctor .

Propriétés

IUPAC Name |

2-(2-hydroxyethoxy)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-4(5(7)8)9-3-2-6/h4,6H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKWSDPXBSSSPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)

![4-tert-butyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2982086.png)

![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2982089.png)

![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2982098.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2982099.png)

![3-bromo-4-[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2982103.png)